Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate (ECIMC) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in chemical synthesis, as a ligand in metal-catalyzed reactions, and as a building block in the synthesis of drugs and other organic compounds. ECIMC has been studied extensively in the last few decades, and its properties and applications have been the subject of numerous studies.
Scientific Research Applications
Synthesis Techniques
The compound Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate is an example of a monocyano-substituted 2-carboxyimidazole. A synthesis technique for its potassium salt variant involves bromine-magnesium exchange on a SEM-protected cyanoimidazole followed by reaction with ethyl cyanoformate, leading to a regioisomeric mixture of SEM-protected imidazoles (Wall, Schubert, & IlligCarl, 2008).
Crystal Structure Analysis
The hydrolysis of related compounds, such as ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate, can lead to the formation of crystalline structures like 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid dihydrate. Such compounds are noted for their planar molecular structure and hydrogen bonding, forming a three-dimensional network (Wu, Liu, & Ng, 2005).
Interactions with Other Compounds
Studies have shown that 1, 2-diaminoimidazole can interact with ethoxymethylene-containing derivatives, leading to a variety of linearly linked products. This interaction has been explored for its potential in synthesizing different chemical compounds (Dmitry et al., 2015).
Supramolecular Structures
Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been studied for their hydrogen-bonded supramolecular structures. The different derivatives of this compound exhibit complex hydrogen bonding patterns, linking molecules into chains, sheets, or three-dimensional frameworks (Costa et al., 2007).
Potential Biological Activities
Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate has been synthesized and studied for its potential biological activities, including fungicidal and plant growth regulation activities. This underlines the diverse potential applications of these compounds in biological contexts (Minga, 2005).
properties
IUPAC Name |
ethyl 4-cyano-1-(2-trimethylsilylethoxymethyl)imidazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3Si/c1-5-19-13(17)12-15-11(8-14)9-16(12)10-18-6-7-20(2,3)4/h9H,5-7,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMDFPGLTPLVTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CN1COCC[Si](C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-cyano-1-((2-(trimethylsilyl)ethoxy)-methyl)-1H-imidazole-2-carboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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